molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B592297
CAS No.: 1228014-35-4
M. Wt: 297.152
InChI Key: XIWJCGZCLBMYBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a pyrrolo[2,3-b]pyridine core. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting specific biological pathways .

Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science. Its versatility in chemical transformations makes it a useful component in various industrial processes .

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the tert-butyl ester group provides steric hindrance and stability, influencing the compound’s behavior in different chemical environments .

Biological Activity

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1228014-35-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. It has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in the progression of several cancers.

FGFR Inhibition

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFRs. For example:

  • IC₅₀ Values : The compound showed IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating high potency .
  • Cell Proliferation : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through mechanisms involving the modulation of apoptotic proteins such as Bcl2 and cleaved caspase-3 .

Anticancer Activity

The anticancer properties of this compound have been highlighted in multiple studies:

  • Inhibition of Migration and Invasion : The compound significantly reduced the migration and invasion capabilities of cancer cells, with reductions observed at concentrations as low as 3.3 μM .
  • Apoptotic Induction : Flow cytometry analysis showed increased apoptosis in treated cells compared to controls, further supporting its potential as an anticancer agent .

Other Biological Activities

While much of the current research focuses on its anticancer properties, there are indications that compounds within this class may have broader therapeutic applications:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial effects; however, specific data on this compound is limited .
  • Neuroprotective Effects : Pyrrolo[3,4-c]pyridine derivatives have shown promise in treating neurological disorders, indicating a possible avenue for future research .

Case Studies and Research Findings

StudyFindings
Jin et al. (2021)Identified potent FGFR inhibitors among pyrrolo[2,3-b]pyridine derivatives with significant anticancer activity against breast cancer cell lines .
Overview Study (2021)Discussed various biological activities of pyrrolo derivatives, emphasizing their role in cancer therapy and potential neuroprotective effects .

Properties

IUPAC Name

tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJCGZCLBMYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729073
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228014-35-4
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine. A solution of trifluoromethyl sulfonic anhydride (9.3 g, 33 mmol) was added dropwise to a mixture of 1H-pyrrolo[2,3-b]pyridine 7-oxide (3 g, 22 mmol) and tetrabutyl ammonium bromide (10.8 g, 33 mmol) in N,N-dimethylformamide (30 mL) at 0° C. The resulting mixture was stirred at 0° C. for 4 h and at room temperature overnight. The reaction was quenched with water and neutralized with 1N sodium hydroxide to pH=7. The resulting mixture was extracted twice with a mixture of methylene chloride and i-propanol (30 mL, Vm:Vp=4:1). The organic layer was combined, dried over anhydrous sodium sulfate, concentrated and purified by a reverse-phase preparatory HPLC (0-30%: acetonitrile+0.1% TFA in water+0.1% TFA, over 15 min.) to give the title compound (1.5 g, 34.3% yield). MS (ESI) m/z 196.8 [M+1]+, 198.8 [M+3]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
catalyst
Reaction Step Two
Yield
34.3%

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